molecular formula C11H16O B8516685 3-Tert-pentylphenol

3-Tert-pentylphenol

Cat. No. B8516685
M. Wt: 164.24 g/mol
InChI Key: ZVUDLZCSBFUWEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07259266B2

Procedure details

To a solution of 1-methoxy-3-tert-pentylbenzene (3.22 g, 18.1 mmoles) in 100 mL of DCM stirring in −78° C. bath was added dropwise 2.14 mL (5.68 g) of BBr3. The mixture was stirred while warming to room temperature. After 3 h, ice was added, and the organic layer separated, dried over Na2SO4, filtered and evaporated affording 3-tert-pentylphenol, 2.77 g, as an oil.
Quantity
3.22 g
Type
reactant
Reaction Step One
Name
Quantity
2.14 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([C:9]([CH2:12][CH3:13])([CH3:11])[CH3:10])[CH:4]=1.B(Br)(Br)Br>C(Cl)Cl>[C:9]([C:5]1[CH:4]=[C:3]([OH:2])[CH:8]=[CH:7][CH:6]=1)([CH2:12][CH3:13])([CH3:10])[CH3:11]

Inputs

Step One
Name
Quantity
3.22 g
Type
reactant
Smiles
COC1=CC(=CC=C1)C(C)(C)CC
Name
Quantity
2.14 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
ice was added
CUSTOM
Type
CUSTOM
Details
the organic layer separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)(CC)C=1C=C(C=CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.